N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyridine ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine and dichlorophenyl groups. One common synthetic route involves the reaction of 2-aminothiazole with 2,3-dichlorobenzaldehyde and 4-pyridinecarboxaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine
- N-(2,3-dichlorophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine
- N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-thiol
Uniqueness
N-(2,3-dichlorophenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine is unique due to the specific positioning of the dichlorophenyl and pyridine groups, which can influence its chemical reactivity and biological activity. The presence of the thiazole ring also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C14H9Cl2N3S |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H9Cl2N3S/c15-10-2-1-3-11(13(10)16)18-14-19-12(8-20-14)9-4-6-17-7-5-9/h1-8H,(H,18,19) |
InChI Key |
FRJMYQODLIGLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.